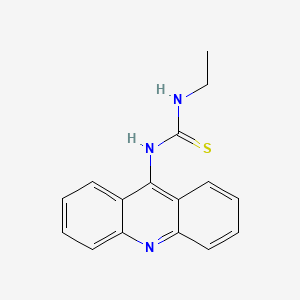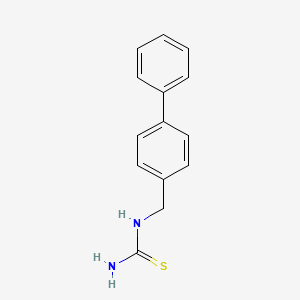
N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, an iodophenyl group, and a 3-oxobutanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide typically involves the reaction of 2-iodoaniline with benzyl bromide in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature under a nitrogen atmosphere. The resulting intermediate is then reacted with 3-oxobutanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, facilitated by palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-N-(2-iodophenyl)-3-oxo-3-phenylpropanamide: Similar structure but with a phenyl group instead of a butanamide moiety.
N-Benzyl-2-iodo-N-(2-iodophenyl)benzamide: Contains an additional iodine atom on the benzamide ring.
Uniqueness
N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both benzyl and iodophenyl groups allows for versatile chemical transformations and interactions.
Eigenschaften
CAS-Nummer |
922142-14-1 |
|---|---|
Molekularformel |
C17H16INO2 |
Molekulargewicht |
393.22 g/mol |
IUPAC-Name |
N-benzyl-N-(2-iodophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C17H16INO2/c1-13(20)11-17(21)19(12-14-7-3-2-4-8-14)16-10-6-5-9-15(16)18/h2-10H,11-12H2,1H3 |
InChI-Schlüssel |
VUQUKKWUPWOQPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)

![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)
![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)

![2-[(2S)-2-Methyl-2,3,6,7-tetrahydro-1H-azepin-2-yl]phenol](/img/structure/B14199240.png)


![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)
![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)
